5,15-Bis((trimethylsilyl)ethynyl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,15-Bis((trimethylsilyl)ethynyl)porphyrin is a synthetic porphyrin derivative characterized by the presence of trimethylsilyl-ethynyl groups at the 5 and 15 positions of the porphyrin ring. Porphyrins are a group of organic compounds, essential in various biological processes, such as oxygen transport and photosynthesis. The modification of porphyrins with trimethylsilyl-ethynyl groups enhances their chemical properties, making them valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of 5,15-Bis((trimethylsilyl)ethynyl)porphyrin typically involves the Sonogashira coupling reaction. This reaction is performed by reacting a porphyrin precursor with trimethylsilyl-acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of anhydrous solvents and a controlled temperature to ensure high yield and purity of the product.
Chemical Reactions Analysis
5,15-Bis((trimethylsilyl)ethynyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of porphyrin oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced porphyrin derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with nucleophiles under suitable conditions.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,15-Bis((trimethylsilyl)ethynyl)porphyrin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,15-Bis((trimethylsilyl)ethynyl)porphyrin involves its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound undergoes a photochemical reaction, producing singlet oxygen and other reactive species that can damage cellular components, making it useful in photodynamic therapy . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to cell death in targeted cancer cells.
Comparison with Similar Compounds
5,15-Bis((trimethylsilyl)ethynyl)porphyrin is unique due to the presence of trimethylsilyl-ethynyl groups, which enhance its solubility and reactivity compared to other porphyrin derivatives. Similar compounds include:
5,10,15,20-Tetra(trimethylsilyl)ethynylporphyrin: This compound has four trimethylsilyl-ethynyl groups, providing even greater solubility and reactivity.
5,15-Bis(4-(tert-butyl)phenyl)-10,20-bis((trimethylsilyl)ethynyl)porphyrin: This derivative includes additional phenyl groups, altering its electronic properties and making it suitable for different applications.
The unique properties of this compound make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C30H30N4Si2 |
---|---|
Molecular Weight |
502.8 g/mol |
IUPAC Name |
trimethyl-[2-[15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane |
InChI |
InChI=1S/C30H30N4Si2/c1-35(2,3)17-15-25-27-11-7-21(31-27)19-23-9-13-29(33-23)26(16-18-36(4,5)6)30-14-10-24(34-30)20-22-8-12-28(25)32-22/h7-14,19-20,31-32H,1-6H3 |
InChI Key |
AMYYSXVOFDUMMD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C=CC(=CC3=NC(=C(C4=NC(=CC5=CC=C1N5)C=C4)C#C[Si](C)(C)C)C=C3)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.